![molecular formula C10H16N4O2 B3100104 ethyl 4-(1-amino-2-cyanovinyl)tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 136062-64-1](/img/structure/B3100104.png)
ethyl 4-(1-amino-2-cyanovinyl)tetrahydro-1(2H)-pyrazinecarboxylate
Overview
Description
Ethyl 4-(1-amino-2-cyanovinyl)tetrahydro-1(2H)-pyrazinecarboxylate, also known as EACT, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. EACT is a heterocyclic compound with a pyrazine ring and an amino group, which makes it a versatile compound for various applications.
Scientific Research Applications
Pyrazine Derivatives in Food Industry
Pyrazines are volatile heterocyclic nitrogen-containing compounds contributing to flavors in food products. Control strategies of pyrazine generation from the Maillard reaction, including the use of new reactants and modification of reaction conditions, are significant for enhancing desirable flavors and suppressing unwanted by-products in food processing (Yu et al., 2021).
Pyrazine-Based Energetic Materials
The study of high-nitrogen containing azine energetic materials, including pyrazine derivatives, has focused on their application in the field of energy materials. These compounds exhibit significant potential due to their synthetic methods, structural and theoretical analysis, and various properties, which could include derivatives of ethyl 4-(1-amino-2-cyanovinyl)tetrahydro-1(2H)-pyrazinecarboxylate (Yongjin & Shuhong, 2019).
Pyrazine Derivatives in Organic Thermoelectric Materials
Research on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS) highlights the potential of pyrazine derivatives in enhancing thermoelectric performance. Effective treatment methods on PEDOT:PSS to enhance its thermoelectric properties may offer insights into the utility of related pyrazine compounds in organic thermoelectric materials (Zhu et al., 2017).
properties
IUPAC Name |
ethyl 4-[(E)-1-amino-2-cyanoethenyl]piperazine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-2-16-10(15)14-7-5-13(6-8-14)9(12)3-4-11/h3H,2,5-8,12H2,1H3/b9-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXGAOQWYLMGHW-YCRREMRBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=CC#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)/C(=C/C#N)/N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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